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Compound of Interest

1-(2,6-Dimethoxyphenyl)propan-1-
Compound Name:
one

cat. No.: B8789780

Chemical Identity & Nomenclature[2][3]

This section defines the precise structural identity of the target compound and distinguishes it
from common commercial isomers often mistaken for it.

Target Compound: 2,6-Dimethoxypropiophenone

o Systematic Name (IUPAC): 1-(2,6-Dimethoxyphenyl)propan-1-one

o CAS Number:Not broadly indexed in public commercial registries (often custom
synthesized).

o Reference Analog: 2,6-Dimethoxyacetophenone is CAS 2040-04-2.[1]
e Molecular Formula: C11H1403[2]
e Molecular Weight: 194.23 g/mol [3]

« SMILES:CCC(=0)C1=C(OC)C=CC=C10C

InChiKey: (Predicted) DKVCHMQHUMLKPO-UHFFFAOY SA-N (Isomer specific)

Common Commercial Isomers (Critical for Verification)
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Researchers must verify analytical data (NMR/IR) to ensure they have not inadvertently

sourced the more stable 2,4- or 2,5-isomers.

Structure o
Common Name CAS Number o Availability
Description
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bulk).

Lithiation)

Physicochemical Profile

The 2,6-substitution pattern creates a "molecular cleft,” forcing the propionyl group out of

planarity with the benzene ring due to steric repulsion from the flanking methoxy groups. This

results in distinct physical properties compared to the planar 2,4-isomer.
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2,6- 24-
Property Dimethoxypropiophenone Dimethoxypropiophenone
(Predicted/Observed) (Reference)
Off-white to pale yellow low- ) ) )
Appearance ) ) i White crystalline solid
melting solid or oil
] ] ~35-45 °C (Lower due to non-
Melting Point ) 75-77 °C
planarity)
Boiling Point ~280 °C (at 760 mmHg) 290-295 °C
B Soluble in DCM, Et20, EtOH; ) )
Solubility Soluble in organic solvents

Insoluble in H20

1H NMR Diagnostic

4 3.80 (s, 6H) for 2 equivalent
OMe groups.[2]

Two distinct singlets for non-

equivalent OMe groups.

Synthesis & Production Methodologies
The Regioselectivity Challenge

The synthesis of the 2,6-isomer is chemically non-trivial.

o Friedel-Crafts Acylation (Acid Catalyzed): Reacting 1,3-dimethoxybenzene with propionyl

chloride/AlCls directs the acyl group to the 4-position (least hindered, electronically

activated). This yields 2,4-dimethoxypropiophenone.[2]

o Directed Ortho-Metalation (Base Catalyzed): To access the 2-position (between the

methoxys), one must utilize the "Super-Acidifying" effect of the two oxygen atoms on the C2

proton. This requires a strong base (n-Butyllithium) to deprotonate C2, followed by

guenching with an electrophile.

Protocol: Directed Ortho-Lithiation (Targeting 2,6-

Isomer)

Obijective: Selective synthesis of 1-(2,6-dimethoxyphenyl)propan-1-one.

Reagents:
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1,3-Dimethoxybenzene (Resorcinol dimethyl ether)
n-Butyllithium (n-BuLi), 1.6M in hexanes
Propionyl Chloride (or N-Methoxy-N-methylpropionamide for cleaner reaction)

Solvent: Anhydrous THF

Step-by-Step Workflow:

Setup: Flame-dry a 3-neck flask under Argon atmosphere. Add anhydrous THF and 1,3-
dimethoxybenzene.

Lithiation: Cool to -78 °C. Add n-BuLi dropwise. The C2 proton is selectively removed due to
the inductive effect of the flanking oxygens and chelation stabilization.

Acylation: Stir for 1 hour at -78 °C. Add Propionyl Chloride (or Weinreb amide) slowly.
Quench: Allow to warm to room temperature. Quench with saturated NHa4Cl.

Purification: Extract with EtOAc. The product is sterically congested; purification via column
chromatography (Hexane/EtOAC) is required to separate trace isomers.

Synthesis Pathway Diagram

The following diagram contrasts the kinetic (Lithiation) vs. thermodynamic (Friedel-Crafts)

pathways.

Friedel-Crafts Acylation . 2,4-Dimethoxypropiophenone
__» (AICI3, Propionyl CI, 0°C) " (Major Product - Commercial)

1,3-Dimethoxybenzene

Directed Ortho-Metalation > 2-Lithio-1,3-dimethoxybenzene
(n-BulLi, -78°C, THF) (Intermediate)

2,6-Dimethoxypropiophenone

+ Propionyl Chloride (Target - Sterically Hindered)

Click to download full resolution via product page
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Caption: Divergent synthesis pathways. The Acid-mediated route (Red) yields the 2,4-isomer,
while the Base-mediated route (Green) is required to access the 2,6-isomer.

Applications in Drug Development
Pharmacophore Scaffold

The 2,6-dimethoxybenzoyl moiety is a privileged scaffold in medicinal chemistry, often used to:

e Improve Metabolic Stability: The steric bulk of the two ortho-methoxy groups protects the
carbonyl carbon from nucleophilic attack and enzymatic reduction.

e Tubulin Binding: Analogs of 2,6-dimethoxy chalcones (derived from this ketone) show high
affinity for the colchicine binding site on tubulin, acting as potential antimitotic agents.

o Antiviral Activity: Derivatives have been explored for activity against specific viral proteases
where the "cleft" shape fits specific hydrophobic pockets.

Analytical Standard

Because the 2,4-isomer is so prevalent, the 2,6-isomer is essential as a negative control or
analytical standard in HPLC/GC method development to prove regioselectivity in complex
synthesis campaigns.

Handling & Safety Information

While specific toxicological data for the 2,6-isomer is limited, it should be handled with the
standard precautions applicable to acetophenone derivatives.

 Signal Word: Warning
e Hazard Statements (GHS):

H315: Causes skin irritation.

[¢]

[e]

H319: Causes serious eye irritation.

o

H335: May cause respiratory irritation.
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o Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The electron-rich ring makes it
susceptible to slow oxidation over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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